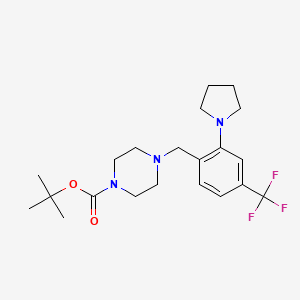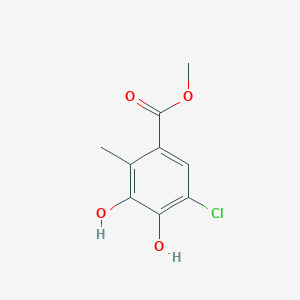
Methyl 5-chloro-3,4-dihydroxy-2-methylbenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 5-chloro-3,4-dihydroxy-2-methylbenzoate: is a chemical compound with the molecular formula C9H9ClO4 and a molecular weight of 216.62 g/mol . This compound is characterized by the presence of a chlorine atom, two hydroxyl groups, and a methyl group attached to a benzene ring, making it a chlorinated derivative of salicylic acid.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 5-chloro-2-methylbenzoic acid as the starting material.
Reaction Steps: The carboxylic acid group is first converted to its methyl ester using methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base like triethylamine .
Purification: The resulting product is purified through recrystallization or column chromatography to achieve the desired purity.
Industrial Production Methods:
Batch Process: In an industrial setting, the compound is often produced in batches to ensure quality control and consistency.
Scale-Up: The reaction conditions are optimized for large-scale production, including the use of reactors that can handle the required temperatures and pressures.
Types of Reactions:
Oxidation: The hydroxyl groups can be oxidized to form carboxylic acids .
Reduction: The chlorine atom can be reduced to form chloroalkanes .
Substitution: The hydroxyl groups can undergo substitution reactions to form esters or amides .
Common Reagents and Conditions:
Oxidation: Using agents like chromium trioxide or potassium permanganate under acidic conditions.
Reduction: Using reducing agents like lithium aluminum hydride or sodium borohydride .
Substitution: Using reagents like thionyl chloride for esterification or ammonium chloride for amidation.
Major Products Formed:
Oxidation: Formation of 5-chloro-3,4-dihydroxy-2-methylbenzoic acid .
Reduction: Formation of 5-chloro-2-methylbenzene .
Substitution: Formation of methyl esters or amides .
Aplicaciones Científicas De Investigación
Chemistry: This compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It serves as a precursor for the synthesis of biologically active compounds that can be used in various biological assays. Medicine: It is investigated for its potential anti-inflammatory and antioxidant properties, which could be beneficial in treating various diseases. Industry: It is used in the production of dyes , pigments , and plasticizers .
Mecanismo De Acción
The compound exerts its effects through inhibition of specific enzymes and modulation of signaling pathways . It targets enzymes involved in inflammatory responses and oxidative stress pathways , leading to its anti-inflammatory and antioxidant effects.
Comparación Con Compuestos Similares
Salicylic Acid: A well-known anti-inflammatory agent.
Chlorosalicylic Acid: Another chlorinated derivative of salicylic acid.
Methyl Salicylate: A commonly used topical analgesic and anti-inflammatory agent.
Uniqueness: Unlike salicylic acid, Methyl 5-chloro-3,4-dihydroxy-2-methylbenzoate has additional chlorine and methyl groups, which can alter its biological activity and make it more suitable for specific applications.
Propiedades
IUPAC Name |
methyl 5-chloro-3,4-dihydroxy-2-methylbenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO4/c1-4-5(9(13)14-2)3-6(10)8(12)7(4)11/h3,11-12H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRIFJUQEJLRZPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1C(=O)OC)Cl)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
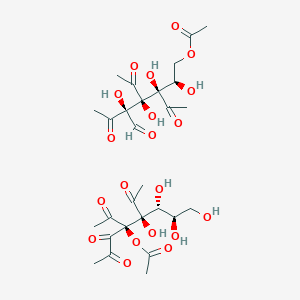
![2-[(2-aminoacetyl)amino]-N-[1-[[1-[[1-[[1-[[2-[[1-[[1-[(1-amino-4-methylsulfanyl-1-oxobutan-2-yl)amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]butanediamide](/img/structure/B8197104.png)
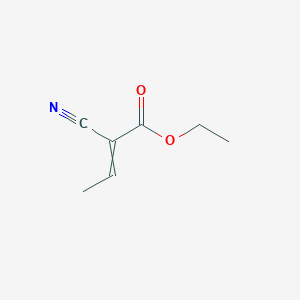
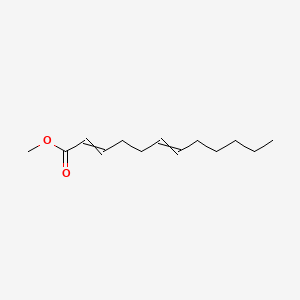
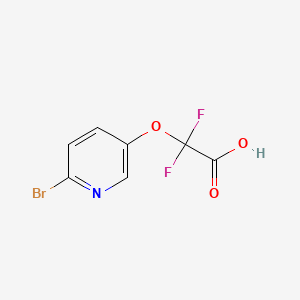
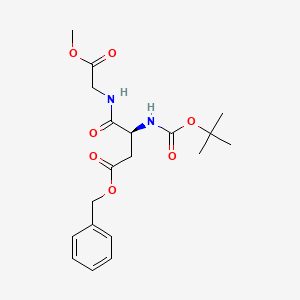
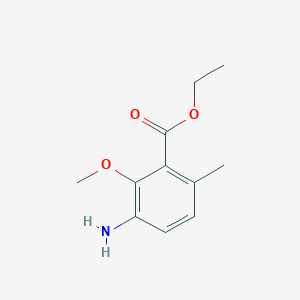
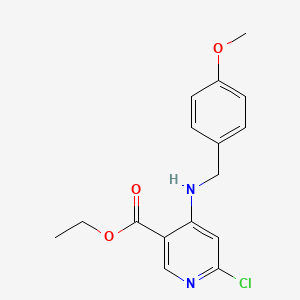
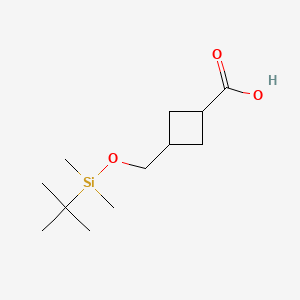
![(2S,3S)-2,3-dihydroxybutanedioic acid;[(2S)-oxetan-2-yl]methanamine](/img/structure/B8197160.png)
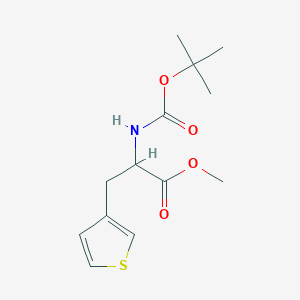
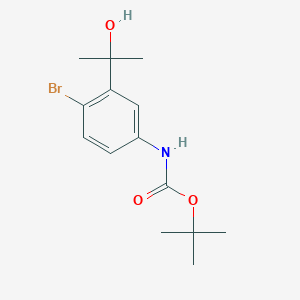
![methyl 6-methyl-[1,1'-biphenyl]-3-carboxylate](/img/structure/B8197195.png)
